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Abstract

(1-Methylpiperidin-2-yl)methanamine is a substituted piperidine derivative with potential
applications in medicinal chemistry and drug development. The structural elucidation of this
compound is fundamental for its characterization, quality control, and the interpretation of its
biological activity. This technical guide provides a comprehensive overview of the
methodologies for the structure elucidation of (1-Methylpiperidin-2-yl)methanamine. Due to
the limited availability of public experimental data for this specific molecule, this guide
leverages predicted spectroscopic data and established analytical protocols for closely related
compounds. Detailed experimental procedures for synthesis and spectroscopic analysis are
presented, alongside visual diagrams to illustrate key workflows and pathways.

Chemical Structure and Properties

(1-Methylpiperidin-2-yl)methanamine is a chiral compound containing a tertiary amine within
the piperidine ring and a primary amine on the methyl substituent at the 2-position.

¢ [UPAC Name: (1-methylpiperidin-2-yl)methanamine[1]
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Molecular Formula: C7H1eN2[1]

Molecular Weight: 128.22 g/mol [1]

SMILES: CN1CCCCC1CNI[1]

CAS Number: 5298-72-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1-Methylpiperidin-2-
yl)methanamine. These values are computationally generated and should be used as a
reference for experimental data.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift () o Assignment
Multiplicity Number of Protons .

ppm (Tentative)

~2.9-3.1 m 1H H2

~2.7-2.9 m 2H -CHz2NH:z

~22-24 S 3H N-CHs

~1.9-2.1 m 1H H6 (axial)

~1.6-1.8 m 1H H6 (equatorial)

~1.2-1.6 m 6H H3, H4, H5

~1.1-1.3 brs 2H -NH2

Solvent: CDCIs, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (&
0.00 ppm). Predicted data is based on standard chemical shift values for similar structural
motifs.

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment (Tentative)

~65.2 C2
~57.1 C6
~45.8 -CHz2NH:2
~42.3 N-CHs
~30.5 C3
~25.8 C5
~24.1 C4

Solvent: D20, Spectrometer Frequency: 101 MHz. Predicted data sourced from NP-MRD.[2]

Table 3: Predicted Mass Spectrometry Data

Fragmentation Pathway

m/z lon
(Postulated)
128.13 [M]* Molecular lon
113.11 [M-CHs]* Loss of a methyl group
98.10 [M-CH2NHz2]* Loss of the aminomethyl group
Piperidine ring fragment after
84.08 [CsHioN]*
cleavage at C2
Further fragmentation of the
70.06 [CaHsN]*

piperidine ring

lonization Mode: Electron lonization (El). The fragmentation pattern is predicted based on

common fragmentation pathways for N-alkylated piperidines.

Experimental Protocols
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The following protocols describe a plausible synthetic route and the standard procedures for

the spectroscopic analysis of (1-Methylpiperidin-2-yl)methanamine.

Synthesis: Reductive Amination of 1-Methyl-2-
piperidinecarboxaldehyde

This protocol outlines a common method for the synthesis of primary amines from aldehydes.

Materials:

e 1-Methyl-2-piperidinecarboxaldehyde

Ammonia (7N solution in methanol)

Sodium borohydride (NaBHa)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxaldehyde (1.0 eq) in methanol.
To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).

Stir the mixture at room temperature for 2 hours to allow for imine formation.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10
°C.
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 After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 12 hours.

e Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH
with 1% triethylamine) to obtain pure (1-Methylpiperidin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

» Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated
solvent (e.g., CDCIs or D20).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm) if using
a non-deuterated solvent that does not provide a reference signal.

IH NMR Acquisition:

e Spectrometer: 400 MHz or higher.

e Number of Scans: 16-32.

¢ Relaxation Delay: 1-2 seconds.

e Pulse Width: Calibrated 90-degree pulse.
13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Number of Scans: 1024 or more, depending on sample concentration.
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o Relaxation Delay: 2-5 seconds.

e Pulse Program: Standard proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as
methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
e GC Column: A standard non-polar column (e.g., DB-5ms).
« Injection Mode: Split or splitless, depending on sample concentration.

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high
temperature (e.g., 250 °C) to ensure elution of the compound.

¢ MS lonization Mode: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for
the structural elucidation of (1-Methylpiperidin-2-yl)methanamine.
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Caption: Proposed synthetic pathway for (1-Methylpiperidin-2-yl)methanamine.
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Caption: General workflow for the structure elucidation of the synthesized compound.

Conclusion

The structural elucidation of (1-Methylpiperidin-2-yl)methanamine can be systematically
achieved through a combination of a plausible synthetic route, such as reductive amination,
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followed by comprehensive spectroscopic analysis. While experimental data for this specific
molecule is not widely published, the predicted data and established methodologies presented
in this guide provide a robust framework for its synthesis, characterization, and quality control.
This information is crucial for researchers and drug development professionals working with
this and related piperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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